4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
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Overview
Description
4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid is a complex organic compound with significant biological and chemical properties. This compound is a derivative of a steroidal structure, which is evident from its cyclopenta[a]phenanthrene core. It is characterized by multiple hydroxyl groups, keto groups, and a butanoic acid moiety, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid typically involves multi-step organic synthesis. The starting material is often a steroidal precursor, which undergoes a series of functional group transformations. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Oxidation: Conversion of hydroxyl groups to keto groups using oxidizing agents such as pyridinium chlorochromate or Jones reagent.
Esterification: Formation of the oxoethoxy linkage through esterification reactions, often using acid chlorides or anhydrides in the presence of a base like pyridine.
Butanoic Acid Addition: Introduction of the butanoic acid moiety through reactions with butanoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation of hydroxyl groups to form additional keto groups.
Reduction: Reduction of keto groups to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the oxoethoxy linkage, often using nucleophiles like amines or thiols.
Esterification and Hydrolysis: Formation and cleavage of ester bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, Jones reagent, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Acidic/Basic Conditions: Hydrochloric acid, sodium hydroxide.
Major Products
The major products formed from these reactions include various hydroxylated, keto, and ester derivatives, each with unique chemical and biological properties.
Scientific Research Applications
4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hormone-modulating effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and transcription factors involved in various biological processes.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid: A closely related compound with similar structural features.
This compound: Another derivative with slight modifications in the functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its steroidal core, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H34O8 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14?,16?,17?,19?,23?,24-,25-,26-/m0/s1 |
InChI Key |
IMBXEJJVJRTNOW-HNIRPRFASA-N |
Isomeric SMILES |
CC1CC2C3CC[C@@]([C@]3(CC(C2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O |
Origin of Product |
United States |
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